1,2,4-Thiadiazole-5-carbonitrile
Description
1,2,4-Thiadiazole-5-carbonitrile is a heterocyclic compound featuring a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) with a nitrile group (-C≡N) at the 5-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nitrile group enhances reactivity, enabling applications in nucleophilic substitution reactions and coordination chemistry. Its aromatic thiadiazole core contributes to stability and π-system interactions, which are critical in drug design and catalyst systems .
Properties
Molecular Formula |
C3HN3S |
|---|---|
Molecular Weight |
111.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C3HN3S/c4-1-3-5-2-6-7-3/h2H |
InChI Key |
BVCKKWBIYOEMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- This compound : The nitrile group at the 5-position creates a strong electron-deficient center, favoring nucleophilic attacks at the adjacent carbon. The thiadiazole ring’s electron-withdrawing nature further polarizes the nitrile, enhancing its reactivity in cyanation reactions.
- 1,3-Thiazole-4-carbonitrile : The thiazole ring (one sulfur, one nitrogen) is less electron-deficient than thiadiazole. The nitrile at the 4-position participates in hydrogen bonding (C–H⋯N), stabilizing the crystal lattice .
- 1,2,3-Thiadiazole-4-carbonitrile Derivatives: Substitution at the 5-position (e.g., methylamino) introduces electron-donating groups, moderating reactivity but improving bioavailability .
Preparation Methods
Phosphorus Pentachloride-Mediated Solid-Phase Synthesis
A high-yielding method involves the solid-phase reaction of thiosemicarbazide with carboxylic acids and phosphorus pentachloride (PCl₅). This approach avoids traditional liquid-phase limitations, such as prolonged reaction times and complex equipment. The protocol is as follows:
-
Molar ratios : Thiosemicarbazide, carboxylic acid, and PCl₅ are combined in a 1:1–1.2:1–1.2 ratio.
-
Grinding : Reactants are ground at room temperature until complete homogenization.
-
Alkaline workup : The crude product is treated with alkaline solution (pH 8–8.2) to neutralize excess acid and PCl₅.
-
Recrystallization : Yields exceed 91% with ethanol/water systems.
Advantages :
-
Mild conditions (room temperature).
-
Scalability for industrial applications.
Limitations :
-
Requires careful handling of PCl₅ due to its hygroscopicity.
Acid-Catalyzed Cyclization
Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid can cyclize thiosemicarbazides into 1,2,4-thiadiazole-5-carbonitriles. For example, Palaska et al. achieved 85% yield using methanesulfonic acid under reflux. The mechanism involves:
-
Dehydration : Acid removes water from the thiosemicarbazide intermediate.
-
Ring closure : Intramolecular nucleophilic attack forms the thiadiazole ring.
Optimization :
-
Solvent : Acetonitrile improves solubility of aromatic thiosemicarbazides.
-
Temperature : 80–100°C accelerates cyclization without side reactions.
Reaction of N-Imidoylthioureas with Electron-Deficient Reagents
Malononitrile Derivatives
N-Imidoylthioureas react with 2-(1,3-dioxoindan-2-ylidene)malononitrile to form 1,2,4-thiadiazole-5-carbonitriles. The reaction proceeds via:
-
Nucleophilic attack : Thiourea sulfur attacks the electron-deficient carbon of malononitrile.
-
Cyclization : Elimination of indanone yields the thiadiazole core.
Conditions :
Halogenation-Cyclization Cascade
S-bromination of thioamides followed by cyclization offers a regioselective route. For instance, vanadium-dependent haloperoxidases (VHPOs) catalyze S-bromination, enabling oxidative dimerization to 1,2,4-thiadiazoles.
-
Substrate : Thioamide (e.g., benzothioamide).
-
Catalyst : Curvularia inaequalis chloroperoxidase (CiVCPO).
-
Reagents : H₂O₂, KBr, Na₃VO₄.
-
Yield : 42–98% depending on substrate electronics.
Key Insight : Enzymatic methods avoid harsh reagents but require precise pH control (6.5–7.0).
Comparative Analysis of Synthetic Methods
Trends :
-
Green chemistry : Enzymatic and solid-phase methods reduce solvent waste.
-
Regioselectivity : PCl₅ and VHPOs enhance control over substituent positioning.
Mechanistic Insights and Side Reactions
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